molecular formula C14H20FN3 B15328964 3-(3-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane

3-(3-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane

Cat. No.: B15328964
M. Wt: 249.33 g/mol
InChI Key: NCMKKPXFNRHWCI-UHFFFAOYSA-N
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Description

3-(3-Fluoropyridin-4-yl)-3,9-diazaspiro[55]undecane is a spirocyclic compound that features a unique structural motif combining a fluoropyridine moiety with a diazaspiro undecane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoropyridin-4-yl)-3,9-diazaspiro[5One common approach is the cyclization of a suitable precursor under basic conditions to form the spirocyclic structure, followed by nucleophilic substitution to introduce the fluoropyridine moiety .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow synthesis and the use of catalytic systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

3-(3-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the spirocyclic core provides structural rigidity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane is unique due to the presence of the fluoropyridine group, which imparts distinct electronic and steric properties.

Properties

Molecular Formula

C14H20FN3

Molecular Weight

249.33 g/mol

IUPAC Name

3-(3-fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane

InChI

InChI=1S/C14H20FN3/c15-12-11-17-6-1-13(12)18-9-4-14(5-10-18)2-7-16-8-3-14/h1,6,11,16H,2-5,7-10H2

InChI Key

NCMKKPXFNRHWCI-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CCN(CC2)C3=C(C=NC=C3)F

Origin of Product

United States

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